2-Bromo-3-fluorophenylacetylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-fluorophenylacetylene is an organic compound with the molecular formula C8H4BrF. It is also known by its IUPAC name, 2-bromo-1-ethynyl-3-fluorobenzene . This compound is of interest due to its unique structural features, which include both bromine and fluorine substituents on a phenylacetylene framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-3-fluorophenylacetylene can be synthesized through various methods. One common approach involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method typically involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura coupling reaction remains a likely candidate for large-scale synthesis due to its efficiency and functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-fluorophenylacetylene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki–Miyaura coupling, forming new carbon–carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, often used in substitution and coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted phenylacetylenes .
Scientific Research Applications
2-Bromo-3-fluorophenylacetylene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research into its potential as a pharmacophore in drug discovery.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for 2-Bromo-3-fluorophenylacetylene largely depends on its application. In coupling reactions, the palladium catalyst facilitates the formation of new carbon–carbon bonds through oxidative addition and transmetalation steps . The specific molecular targets and pathways involved in biological applications would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluorophenylacetylene
- 2-Bromo-3-chlorophenylacetylene
- 2-Bromo-3-iodophenylacetylene
Uniqueness
2-Bromo-3-fluorophenylacetylene is unique due to the presence of both bromine and fluorine atoms on the phenylacetylene framework. This combination of substituents can influence the compound’s reactivity and properties, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-bromo-1-ethynyl-3-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF/c1-2-6-4-3-5-7(10)8(6)9/h1,3-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJAHIQGIILKEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C(=CC=C1)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.